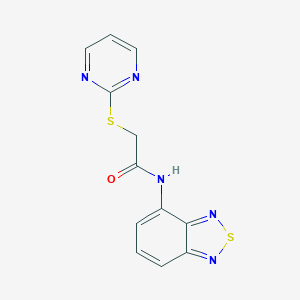
2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide, also known as MTS, is a widely used chemical compound in scientific research. MTS is a thiol-specific reagent that is used to modify cysteine residues in proteins. It has a unique chemical structure that allows it to selectively react with cysteine residues, making it a valuable tool in biochemical and physiological studies.
Mécanisme D'action
2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide reacts with cysteine residues in proteins through a thiol-disulfide exchange reaction. The sulfide group of 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide reacts with the thiol group of cysteine, forming a disulfide bond. This reaction can be reversible or irreversible, depending on the reaction conditions. 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide is highly selective for cysteine residues and does not react with other amino acid residues.
Biochemical and Physiological Effects:
2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide has a variety of biochemical and physiological effects, depending on the protein being modified. It can alter the activity, stability, and conformation of proteins. 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide can also induce protein aggregation and promote protein degradation. In addition, 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide can affect cell signaling pathways and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide has several advantages for lab experiments. It is highly selective for cysteine residues, which allows for specific modification of proteins. 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide is also relatively easy to use and does not require specialized equipment. However, there are some limitations to using 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide. It can be toxic to cells at high concentrations and can cause nonspecific modification of proteins if not used properly. In addition, 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide can only modify accessible cysteine residues and may not be suitable for studying proteins with buried cysteine residues.
Orientations Futures
There are several future directions for research involving 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide. One area of interest is the development of new 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide derivatives with improved selectivity and reactivity. Another area of research is the use of 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide in studying protein-protein interactions in vivo. Additionally, 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide could be used in conjunction with other labeling techniques to gain a more complete understanding of protein structure and function. Overall, 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide is a valuable tool in scientific research and has the potential to contribute to a wide range of studies in the future.
Méthodes De Synthèse
2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide can be synthesized using a variety of methods, including the reaction of 2-chloroacetaldehyde with thiosemicarbazide, followed by the reaction of the resulting product with morpholine and phenylisothiocyanate. Another method involves the reaction of 2-oxoethyl isothiocyanate with morpholine and phenylisothiocyanate. Both methods yield 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide as a white crystalline solid with a melting point of around 120-122°C.
Applications De Recherche Scientifique
2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide is widely used in scientific research as a thiol-specific reagent. It is commonly used to modify cysteine residues in proteins, which can provide valuable information about protein structure and function. 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide can be used to study protein-protein interactions, enzyme kinetics, and protein folding. It can also be used to label proteins for detection and purification purposes.
Propriétés
Nom du produit |
2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide |
|---|---|
Formule moléculaire |
C15H16N2O2S2 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
1-morpholin-4-yl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C15H16N2O2S2/c18-14(17-6-8-19-9-7-17)11-21-15-16-13(10-20-15)12-4-2-1-3-5-12/h1-5,10H,6-9,11H2 |
Clé InChI |
OJBSJDFDUIIQGE-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CSC2=NC(=CS2)C3=CC=CC=C3 |
SMILES canonique |
C1COCCN1C(=O)CSC2=NC(=CS2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B269907.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B269912.png)
![N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269913.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269915.png)
![N-(3,5-dimethoxyphenyl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269917.png)
![2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B269923.png)
![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269927.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269928.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B269930.png)
![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B269931.png)
![N-[4-(4-Chloro-phenyl)-thiazol-2-yl]-2-[5-(5-methyl-isoxazol-3-yl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamide](/img/structure/B269932.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269933.png)
![2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B269935.png)